3-(2-Chlorophenyl)-7-(4-cyclohexylpiperazin-1-yl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-(2-Chlorophenyl)-7-(4-cyclohexylpiperazin-1-yl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine class. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications .
Preparation Methods
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the condensation reactions of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . Alternatively, these compounds can be prepared through reactions of acyclic reagents, which have been developed to yield high efficiency . Industrial production methods often employ these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
3-(2-Chlorophenyl)-7-(4-cyclohexylpiperazin-1-yl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: The compound’s unique properties make it suitable for various industrial applications, including the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-7-(4-cyclohexylpiperazin-1-yl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. It acts on various enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, it may inhibit specific kinases or interact with translocator proteins, thereby affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar compounds in the pyrazolo[1,5-a]pyrimidine class include zaleplon, indiplon, and ocinaplon, which are known for their sedative and anxiolytic properties . Compared to these compounds, 3-(2-Chlorophenyl)-7-(4-cyclohexylpiperazin-1-yl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine exhibits unique structural features and a broader range of biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H27ClF3N5 |
---|---|
Molecular Weight |
478.0 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-7-(4-cyclohexylpiperazin-1-yl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C24H27ClF3N5/c1-16-15-20(32-13-11-31(12-14-32)17-7-3-2-4-8-17)33-23(29-16)21(22(30-33)24(26,27)28)18-9-5-6-10-19(18)25/h5-6,9-10,15,17H,2-4,7-8,11-14H2,1H3 |
InChI Key |
VJXMLULPGRQFGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4CCCCC4)C(F)(F)F)C5=CC=CC=C5Cl |
Origin of Product |
United States |
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